2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline
Overview
Description
2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline is a compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in many natural products and pharmaceutically active compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These interactions inhibit the activity of these enzymes, which are crucial for the survival and proliferation of Mycobacterium tuberculosis. Additionally, its inhibition of β-glucosidase suggests a mechanism involving the disruption of carbohydrate metabolism.
Comparison with Similar Compounds
2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline can be compared with other quinazoline derivatives:
5,6,7,8-Tetrahydroquinazoline: Lacks the methano bridge, which may affect its biological activity and stability.
2-Aminoquinazoline: Lacks the tetrahydro and methano features, which may result in different reactivity and applications.
Quinazoline: The parent compound, which serves as a scaffold for many derivatives with diverse biological activities.
Properties
IUPAC Name |
3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUQKRXTANDVBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=CN=C(N=C23)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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